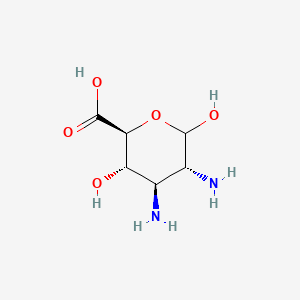
D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy-: is a derivative of glucuronic acid, where the hydroxyl groups at positions 2 and 3 are replaced by amino groups. This compound has the molecular formula C6H12N2O5 and is known for its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- typically involves the selective amination of glucuronic acid derivatives. One common method includes the use of protective groups to shield other functional groups during the reaction. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, oxime derivatives, and various substituted amine compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicine, D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- is investigated for its potential therapeutic properties. Its derivatives are explored for use in drug development, particularly in targeting specific enzymes or pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its unique properties make it valuable in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups at positions 2 and 3 allow for the formation of hydrogen bonds and other interactions with these targets, influencing their activity and function. The pathways involved may include metabolic processes and signal transduction pathways .
Comparaison Avec Des Composés Similaires
D-Glucuronic acid: The parent compound with hydroxyl groups at positions 2 and 3.
2,3-Diamino-2,3-dideoxy-D-glucose: A similar compound with a different backbone structure.
2,3-Diamino-2,3-dideoxy-L-glucopyranuronic acid: The L-isomer of the compound.
Uniqueness: D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications allow for unique interactions with molecular targets and enable its use in various applications that similar compounds may not be suitable for .
Propriétés
Numéro CAS |
82178-47-0 |
|---|---|
Formule moléculaire |
C6H12N2O5 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-4,5-diamino-3,6-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O5/c7-1-2(8)6(12)13-4(3(1)9)5(10)11/h1-4,6,9,12H,7-8H2,(H,10,11)/t1-,2-,3+,4+,6?/m1/s1 |
Clé InChI |
NOLYUVBUDJXTQC-ISAMGBGPSA-N |
SMILES isomérique |
[C@@H]1([C@@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)N |
SMILES canonique |
C1(C(C(OC(C1O)C(=O)O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
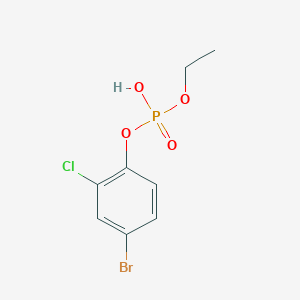
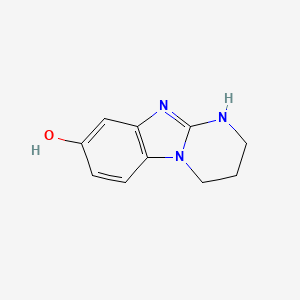
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)

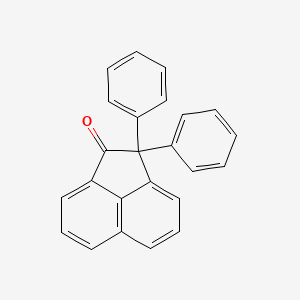
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
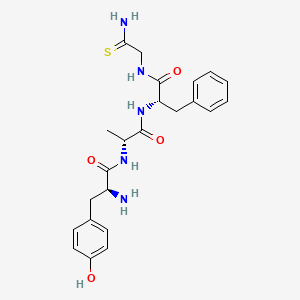

phosphanium bromide](/img/structure/B14427410.png)

